molecular formula C9H9ClN2S B3272133 N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 56242-70-7

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3272133
CAS No.: 56242-70-7
M. Wt: 212.7 g/mol
InChI Key: UYQJIPRKMULWTC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2-chlorophenyl group attached to the nitrogen atom of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-chloroaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the cyclization reaction that forms the thiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards for purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the 2-chlorophenyl group This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other thiazole derivatives

Properties

IUPAC Name

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJIPRKMULWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254883
Record name N-(2-Chlorophenyl)-4,5-dihydro-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56242-70-7
Record name N-(2-Chlorophenyl)-4,5-dihydro-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56242-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-4,5-dihydro-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
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N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

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